DBCO-PEG4-acid
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Overview
Description
DBCO-PEG4-acid is an analog of DBCO-Acid with a PEG linker and a DBCO group . The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain increases water solubility .
Synthesis Analysis
The synthesis of DBCO-PEG4-acid involves a non-site-directed antibody conjugation technique using copper-free click chemistry . The click conjugation reaction of antibodies with oligonucleotides is optimized by evaluating crosslinker, reaction temperature, duration, oligonucleotide length, and secondary structure .Molecular Structure Analysis
DBCO-PEG4-acid has a chemical formula of C30H36N2O8 . It is an analog of DBCO-Acid with a PEG linker and a DBCO group .Chemical Reactions Analysis
DBCO-PEG4-acid is used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
DBCO-PEG4-acid has a molecular weight of 552.6 . It is hydrophilic due to the PEG chain, which increases its water solubility .Scientific Research Applications
DBCO-PEG4-acid is a derivative of Dibenzocyclooctyne (DBCO) with a PEG linker and a carboxylic acid group . It’s commonly used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain allows for increased water solubility .
One specific application of DBCO-PEG4-acid is in the field of biochemistry for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This is achieved through a bio-orthogonal copper-free click chemistry reaction . The primary amino groups present on the surface of amino group-terminated liposomes are functionalized with a linker carrying a strained alkyne group . Antibodies are then site-specifically functionalized with azide moieties along the Fc region to avoid interference with the antigen binding sites . This method allows for a controlled transport of the drug to a desired location .
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Drug Delivery in Cancer Therapy
- Field: Oncology
- Application: DBCO-PEG4-acid is used in the production of recombinant Shiga Toxin B subunit (STxB) for drug delivery in cancer therapy . The STxB is used as a carrier that detects the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors .
- Method: The STxB is produced in its wild-type version or incorporating the noncanonical amino acid azido lysine (STxBAzK). The STxBAzK is clicked to the antineoplastic agent monomethyl auristatin E (MMAE) and evaluated in cell-killing assays for its ability to deliver the drug to Gb3-expressing tumor cells .
- Results: The STxBAzK−MMAE conjugate induced uptake and release of the MMAE drug in Gb3-positive tumor cells, reaching 94% of HT-29 cell elimination at 72 h post-treatment and low nanomolar doses while sparing LS-174 cells .
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Protein Conjugation
- Field: Biochemistry
- Application: DBCO-PEG4-acid is used in protein-protein, protein-biomolecule, and protein-small molecule conjugations .
- Method: The reaction between a DBCO and azide can be used for a variety of applications including protein‐protein, protein‐biomolecule, and protein‐small molecule conjugations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAMQQFMTVPKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-CONH-PEG4-acid |
Citations
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